![molecular formula C19H20ClN5OS B2638490 3-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one CAS No. 688793-39-7](/img/no-structure.png)

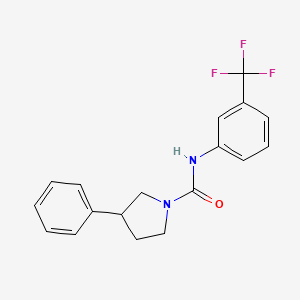

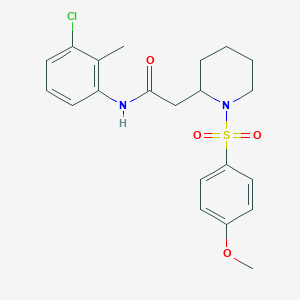

3-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one” is a complex organic molecule. It contains a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Synthesis Analysis

The synthesis of similar compounds often involves a multi-step protocol. For instance, a related compound was obtained in good yield via a three-step protocol . The product’s structure was assigned by HRMS, IR, 1H and 13C NMR experiments .Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed by techniques such as FTIR, 1H and 13C NMR, HRMS, and X-ray single crystal diffraction . The structure is often stabilized via inter- as well as intra- C–H…O interactions and intra hydrogen bonding C–H…N interactions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound .科学的研究の応用

Antitumor Activity

The compound’s structure suggests potential antitumor properties. Researchers have investigated its effects on various cancer cell lines, including human colon (HCT116) and mouse monocyte macrophage leukemia (RAW 264.7) cells . Further studies are needed to elucidate its mechanism of action and optimize its efficacy.

Antibacterial Agents

Piperazine derivatives often exhibit antibacterial activity. This compound could be a promising candidate in the fight against bacterial infections. Researchers have synthesized derivatives of 1,2,4-triazole with a piperazine moiety, some of which demonstrated good antibacterial activity .

Neurodegenerative Diseases

The piperazine ring is present in potential treatments for Parkinson’s and Alzheimer’s diseases . Researchers may explore this compound’s neuroprotective effects and its ability to modulate disease-related pathways.

Psychoactive Substances

Interestingly, piperazine derivatives are sometimes used illegally as psychoactive substances for recreational purposes . While this compound’s psychoactivity remains speculative, it highlights the need for comprehensive safety assessments.

Drug Delivery Systems

Piperazine’s pharmacokinetic properties make it an attractive component for drug delivery systems. Researchers could explore its use as a carrier for targeted drug delivery .

作用機序

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one' involves the synthesis of the pyrido[2,3-d]pyrimidin-4-one ring system, followed by the introduction of the 3-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-2-sulfanylidene group at the 2-position of the ring system.", "Starting Materials": [ "2-aminopyridine", "2-chloro-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one", "3-chlorophenylpiperazine", "2-bromoethyl sulfide", "potassium carbonate", "dimethylformamide", "acetonitrile", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 2-chloro-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one from 2-aminopyridine and 2-bromoethyl sulfide in the presence of potassium carbonate in dimethylformamide.", "Step 2: Introduction of the 3-chlorophenylpiperazine group at the 4-position of the pyrido[2,3-d]pyrimidin-4-one ring system using acetonitrile as the solvent.", "Step 3: Introduction of the 2-sulfanylidene group at the 2-position of the pyrido[2,3-d]pyrimidin-4-one ring system using ethanol as the solvent." ] } | |

CAS番号 |

688793-39-7 |

分子式 |

C19H20ClN5OS |

分子量 |

401.91 |

IUPAC名 |

3-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |

InChI |

InChI=1S/C19H20ClN5OS/c20-14-3-1-4-15(13-14)24-10-7-23(8-11-24)9-12-25-18(26)16-5-2-6-21-17(16)22-19(25)27/h1-6,13H,7-12H2,(H,21,22,27) |

InChIキー |

IBBCDXXQCSKUMB-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCN2C(=O)C3=C(NC2=S)N=CC=C3)C4=CC(=CC=C4)Cl |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-dichlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea](/img/structure/B2638407.png)

![2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2638409.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2638410.png)

![3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine, trifluoroacetic acid](/img/structure/B2638416.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2638421.png)

![9-Cyclohexyl-3-[(2,4-dichlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2638428.png)